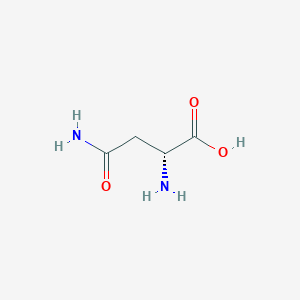

D-Asparagine

Beschreibung

A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from ASPARTIC ACID and AMMONIA by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)

This compound has been reported in Arabidopsis thaliana and Saccharomyces cerevisiae with data available.

Eigenschaften

IUPAC Name |

(2R)-2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872479 | |

| Record name | D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2058-58-4 | |

| Record name | D-Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QV1010K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 235 °C | |

| Record name | D-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Role of D-Asparagine in the Central Nervous System: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids are no longer considered mere biological oddities, with D-Serine and D-Aspartate now recognized as key modulators of synaptic transmission and neurodevelopment in the mammalian central nervous system (CNS). Within this expanding field, D-Asparagine (D-Asn) remains a molecule of significant obscurity. While its presence in the cerebrospinal fluid is confirmed, its specific biological role, metabolic pathways, and receptor interactions within the brain are largely uncharted territories. This technical guide synthesizes the current, albeit limited, knowledge on D-Asn in the CNS. It focuses on its metabolic relationship with the well-characterized neurotransmitter D-Aspartate (D-Asp), potential enzymatic conversions, and transport mechanisms. By presenting the available quantitative data, outlining hypothetical signaling pathways, and providing detailed experimental protocols, this whitepaper aims to equip researchers with a foundational understanding and a framework for future investigations into the neurobiology of this compound.

Introduction: The Emerging Significance of D-Amino Acids in the CNS

The central nervous system has long been considered a realm governed by L-amino acids. However, the discovery of significant concentrations of D-Serine and D-Aspartate has challenged this dogma, revealing their crucial roles in glutamatergic neurotransmission, particularly through the modulation of N-methyl-D-aspartate (NMDA) receptors[1][2][3]. D-Aspartate, in particular, is an endogenous agonist of the NMDA receptor and is implicated in synaptic plasticity, learning, and memory[2][3]. Its concentration is dynamically regulated, with high levels during embryonic development that sharply decrease after birth due to the expression of the degrading enzyme D-aspartate oxidase (DDO)[1][2].

In contrast, this compound, the amide derivative of D-Aspartate, has received scant attention in neuroscience research. While its L-enantiomer, L-Asparagine, is known to be a precursor for the neurotransmitter L-Aspartate[4], the function of this compound remains largely speculative. This guide will consolidate the existing data on this compound in the CNS, focusing on its metabolism, transport, and the critical questions that remain to be answered.

Metabolism of this compound in the Central Nervous System

The metabolic fate of this compound in the brain is not well-defined. The primary hypothesis revolves around its potential conversion to the neuroactive D-Aspartate.

Synthesis of this compound

The endogenous synthesis of this compound in the CNS has not been directly demonstrated. It is plausible that it could be synthesized from D-Aspartate and ammonia via an uncharacterized this compound synthetase, or through the racemization of L-Asparagine.

Degradation and Conversion to D-Aspartate

The conversion of this compound to D-Aspartate is a critical, yet unproven, step for its potential involvement in neuromodulation. This hydrolysis would be catalyzed by an asparaginase.

-

L-Asparaginase: This enzyme, used in chemotherapy, primarily hydrolyzes L-Asparagine[5][6]. While some bacterial L-asparaginases exhibit low activity towards this compound[7], it is unclear if a mammalian enzyme with similar properties exists in the brain.

-

Substrate Specificity: Studies on bacterial L-asparaginases show that they can bind D-Aspartic acid, suggesting that the active site can accommodate D-enantiomers, albeit with lower catalytic efficiency[7].

The following diagram illustrates the hypothetical metabolic pathway of this compound in the CNS, in relation to the established pathway of D-Aspartate.

Transport and Distribution of this compound

The presence and activity of this compound in the CNS are contingent on its ability to cross the blood-brain barrier and be taken up by neural cells.

Blood-Brain Barrier Transport

The transport of this compound across the blood-brain barrier has not been directly studied. However, studies on synaptosomes provide some insights into its uptake into brain cells.

Cellular Uptake

Research on rat brain synaptosomes has shown that the transport of this compound is largely sodium-independent, which is in stark contrast to the sodium-dependent transport of L-Asparagine[8]. This suggests the existence of a distinct transport mechanism for this compound, which could be a factor in regulating its intracellular concentration.

Concentration in Cerebrospinal Fluid

Quantitative data on this compound levels in the CNS is scarce. However, a study on the cerebrospinal fluid (CSF) of children with acute lymphoblastic leukemia provided the following measurements prior to treatment[5][6].

| Analyte | Median Concentration (μM) | Concentration Range (μM) | Reference |

| This compound | 0.038 | 0.0 - 0.103 | [5][6] |

| L-Asparagine | 6.1 | 1.82 - 11.5 | [5][6] |

| Table 1: Concentration of D- and L-Asparagine in Human Cerebrospinal Fluid |

Potential Biological Roles and Signaling Pathways

Given the lack of identified specific receptors for this compound, its biological role is likely indirect, primarily through its potential conversion to D-Aspartate, which is a known agonist at the NMDA receptor[2][3].

Indirect NMDA Receptor Modulation

If this compound is efficiently converted to D-Aspartate in the synaptic cleft or within astrocytes, it could serve as a precursor to an important neuromodulator. This would place this compound metabolism as a potential regulatory point for NMDA receptor activity.

The proposed signaling cascade following the hypothetical conversion of this compound to D-Aspartate is depicted below.

Experimental Protocols for the Study of this compound in the CNS

Investigating the role of this compound requires robust and sensitive analytical methods, as well as carefully designed functional assays.

Quantification of this compound in Brain Tissue and CSF

This protocol is adapted from methods used for other D-amino acids and employs High-Performance Liquid Chromatography (HPLC) with a chiral column for separation and a sensitive detector.

Objective: To quantify the concentration of this compound in brain tissue homogenates or CSF.

Materials:

-

Brain tissue or CSF samples

-

Perchloric acid (PCA)

-

o-phthaldialdehyde (OPA) and N-t-butyloxycarbonyl-L-cysteine (Boc-L-Cys) for derivatization

-

Reversed-phase HPLC system with a chiral column (e.g., C18 column)

-

Fluorescence detector

Procedure:

-

Sample Preparation:

-

For brain tissue, homogenize in 10 volumes of 0.4 M PCA.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and neutralize with KOH.

-

Centrifuge again to remove the KClO4 precipitate.

-

For CSF, centrifuge to remove any cells and use the supernatant directly.

-

-

Derivatization:

-

Mix the sample supernatant with the OPA/Boc-L-Cys reagent.

-

Allow the reaction to proceed in the dark for 2 minutes.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of D- and L-Asparagine.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

The workflow for this experimental protocol is visualized below.

In Vitro Assay for D-Asparaginase Activity

This protocol aims to detect a putative D-Asparaginase activity in brain extracts.

Objective: To determine if brain tissue homogenates can convert this compound to D-Aspartate.

Materials:

-

Brain tissue homogenate (prepared as in 5.1, but in a neutral buffer like PBS)

-

This compound solution

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

HPLC system for D-Aspartate quantification (as in 5.1)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the brain homogenate, this compound solution, and reaction buffer.

-

Prepare a control reaction with heat-inactivated homogenate.

-

-

Incubation:

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding PCA.

-

-

Analysis:

-

Process the samples as in protocol 5.1 to quantify the amount of D-Aspartate produced.

-

-

Data Interpretation:

-

A significant increase in D-Aspartate in the active homogenate compared to the heat-inactivated control indicates the presence of D-Asparaginase activity.

-

Future Directions and Unanswered Questions

The study of this compound in the CNS is in its infancy. The following are critical areas for future research:

-

Identification of a this compound Synthesizing Enzyme: Is this compound synthesized in the brain, and if so, by what enzymatic pathway?

-

Characterization of a Putative D-Asparaginase: Does a specific D-Asparaginase exist in the brain, and what are its kinetic properties and localization?

-

Neurophysiological Effects: Does direct application of this compound to neurons or brain slices elicit any electrophysiological response?

-

Receptor Identification: Does this compound have its own specific receptor, or does it interact with other known receptors?

-

Role in Pathology: Are levels of this compound altered in neurological or psychiatric disorders?

Conclusion

This compound represents a significant knowledge gap in the expanding field of D-amino acid neurobiology. While its presence in the CNS is confirmed, its function remains a mystery. The most compelling hypothesis is that it serves as a precursor to the neuromodulator D-Aspartate, thereby indirectly influencing NMDA receptor-mediated neurotransmission. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the biological role of this enigmatic molecule. Future studies are essential to determine if this compound is a key player in its own right or a silent partner in the well-established functions of D-Aspartate. The answers to these questions hold the potential to open new avenues for understanding brain function and developing novel therapeutic strategies.

References

- 1. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]

- 3. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine as precursor for transmitter aspartate in corticostriatal fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 6. Depletion of d- and l-asparagine in cerebrospinal fluid in acute lymphoblastic leukemia during PEGasparaginase therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for the activity and substrate specificity of Erwinia chrysanthemi L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transport of asparagine by rat brain synaptosomes: an approach to evaluate glutamine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Presence of D-Asparagine in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, D-amino acids were considered anomalous in mammals, with L-amino acids being the exclusive building blocks of proteins. However, with advancements in analytical techniques, the endogenous presence and physiological significance of several D-amino acids, including D-Asparagine (D-Asn), are being increasingly recognized. This technical guide provides an in-depth overview of the current understanding of endogenous this compound in mammalian tissues, focusing on its quantification, metabolic pathways, and the experimental protocols for its analysis. While research into the specific roles of D-Asn is still emerging, this document consolidates the available quantitative data and methodologies to support further investigation in this promising field.

Quantitative Distribution of this compound

The concentration of free this compound in mammalian tissues is generally low, and comprehensive quantitative data across all tissue types is still an active area of research. The available data, primarily from studies on physiological fluids and specific tissues in humans and rats, is summarized below.

Table 1: Endogenous this compound Levels in Human Physiological Fluids

| Biological Matrix | Analyte | Mean Concentration (µM) | Method of Analysis | Reference |

| Blood Plasma | This compound | 0.21 ± 0.097 | 2D-HPLC | [1][2][3] |

| Urine | This compound | 2.01 ± 1.54 | 2D-HPLC | [1] |

| Urine | This compound | 11.1–24.0 | LC-MS/MS | [4] |

Table 2: Endogenous this compound Levels in Rat Tissues

| Tissue | Analyte | Concentration (nmol/g wet tissue) | Method of Analysis | Reference |

| Salivary Glands (Parotid, Submandibular, Sublingual) | D-Aspartic Acid* | 104.7–174.3 | 2D-HPLC | [5] |

*Note: Data for this compound in rat salivary glands was not explicitly found; however, high levels of D-Aspartic acid were reported, and D-Aspartate Oxidase, which metabolizes this compound, is present.

Metabolism of this compound

The metabolic pathways of this compound in mammals are not as well-defined as those for other D-amino acids like D-Serine and D-Aspartate. However, key enzymatic processes have been identified.

Synthesis

The direct synthesis of this compound from its L-enantiomer in mammals has not been fully elucidated. While racemases for other amino acids, such as serine racemase, have been identified, a specific "asparagine racemase" has not yet been discovered in mammalian systems. It is hypothesized that this compound may be formed through a yet-unidentified enzymatic pathway or as a byproduct of other metabolic reactions.

Degradation

The primary enzyme responsible for the degradation of this compound is believed to be D-aspartate oxidase (DDO) . This FAD-dependent enzyme catalyzes the oxidative deamination of D-aspartate and other acidic D-amino acids, including this compound, to their corresponding α-keto acids.[6][7] In the case of this compound, this reaction would yield α-ketosuccinamic acid, which can then be further metabolized. The kinetic parameters of human D-aspartate oxidase for this compound have been reported, with a Michaelis constant (Km) of 67 mM and a catalytic rate constant (kcat) of 8.3 s⁻¹.[7]

References

- 1. This compound is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry [mdpi.com]

- 5. Free d-Amino Acids in Salivary Gland in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-aspartate oxidase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

A Comparative Analysis of D-Asparagine Synthesis Pathways: Prokaryotes vs. Eukaryotes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the synthesis pathways of D-asparagine in prokaryotic and eukaryotic organisms. While the synthesis of L-asparagine is a well-conserved process, the origins of this compound are more varied and less direct. This document details the key enzymes, genetic regulation, and metabolic routes leading to the formation of D-aspartate, the immediate precursor to this compound, and explores the evidence for the final amidation step. A significant focus is placed on the enzymatic differences between prokaryotes and eukaryotes, with quantitative data on enzyme kinetics and detailed experimental protocols for key assays. Pathway and workflow visualizations are provided to facilitate a deeper understanding of these complex biological processes.

Introduction

D-amino acids, once considered anomalies in the L-amino acid-dominated world of biology, are now recognized as crucial molecules with diverse physiological roles. D-aspartate, in particular, has been identified as a significant player in neurotransmission and development in eukaryotes and as a component of peptidoglycan in bacteria. The synthesis of its amidated form, this compound, is of growing interest, particularly in the context of bacterial cell wall metabolism and as a potential target for novel antimicrobial agents. This guide elucidates the known and putative pathways for this compound synthesis, highlighting the key distinctions between prokaryotic and eukaryotic systems.

L-Asparagine Synthesis: A Conserved Foundation

The synthesis of L-asparagine from L-aspartate is a fundamental metabolic process in both prokaryotes and eukaryotes, catalyzed by asparagine synthetase (ASNS) . This enzyme exists in two main forms, distinguished by their preferred nitrogen donor.

-

Asparagine Synthetase A (AsnA): This class of enzyme utilizes ammonia as the nitrogen donor. It is predominantly found in prokaryotes.[1][2][3]

-

Asparagine Synthetase B (AsnB): This class preferentially uses glutamine as the nitrogen source, although it can also utilize ammonia.[1][2][3] It is the primary form found in eukaryotes and is also present in some prokaryotes.[1]

The reaction proceeds via a β-aspartyl-AMP intermediate, an ATP-dependent activation of the β-carboxyl group of aspartate.[4][5] Subsequently, a nucleophilic attack by ammonia (from glutamine hydrolysis in AsnB or directly in AsnA) on the intermediate yields L-asparagine.[5]

D-Aspartate Synthesis: The Gateway to this compound

The synthesis of this compound is contingent on the availability of its precursor, D-aspartate. The pathways for D-aspartate production differ significantly between prokaryotes and eukaryotes.

Prokaryotic D-Aspartate Synthesis

Prokaryotes employ two primary enzymatic strategies for the synthesis of D-aspartate:

-

Aspartate Racemase: This enzyme directly catalyzes the stereochemical inversion of L-aspartate to D-aspartate.[6] It was first discovered in Streptococcus faecalis.[6] Bacterial aspartate racemases are typically pyridoxal 5'-phosphate (PLP)-independent.[7] The regulation of aspartate racemase in bacteria is beginning to be understood. For instance, in Acinetobacter baylyi, the LysR-type transcriptional regulator, DarR, responds to D-aspartate to activate the transcription of the aspartate racemase gene, racD.[1]

-

D-Amino Acid Transaminase (DAAT): Also known as D-aspartate transaminase, this enzyme synthesizes D-amino acids, including D-aspartate, from their corresponding α-keto acids.[8][9] This reaction involves the transfer of an amino group from a donor D-amino acid (often D-alanine) to an α-keto acid (in this case, oxaloacetate).[9] DAATs are PLP-dependent enzymes.[8]

Eukaryotic D-Aspartate Synthesis

In eukaryotes, the synthesis of D-aspartate is primarily attributed to:

-

Aspartate Racemase: A mammalian aspartate racemase has been identified that converts L-aspartate to D-aspartate.[1] This enzyme is PLP-dependent and plays a crucial role in regulating adult neurogenesis.[1]

The Final Step: Synthesis of this compound from D-Aspartate

The direct enzymatic conversion of D-aspartate to this compound in a biological context is not well-documented. While asparagine synthetase is responsible for the amidation of L-aspartate, there is a lack of substantial evidence demonstrating its activity on D-aspartate as a substrate. The stereospecificity of L-asparaginase, an enzyme that hydrolyzes L-asparagine, is well-established, suggesting that enzymes involved in asparagine metabolism are likely stereospecific.[10][11]

The presence of this compound in some organisms suggests that a pathway for its synthesis must exist.[12] One possibility is the promiscuous activity of an existing amidotransferase. Another possibility is the existence of a yet-to-be-discovered "this compound synthetase."

Industrially, this compound can be produced enzymatically. For example, D-aminoacylases can act on N-acetyl-D,L-amino acids to produce D-amino acids, and some have shown activity towards N-acetyl-D-asparagine.[2]

Comparative Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of D-aspartate, the precursor to this compound. Data for direct this compound synthesis is not available due to the lack of a well-characterized enzyme for this reaction.

Table 1: Kinetic Parameters of Aspartate Racemase

| Organism/Enzyme Source | Substrate | Km (mM) | Vmax (mmol/mg/min) | Optimal pH | Optimal Temp (°C) | Cofactor | Citation(s) |

| Eukaryotic | |||||||

| Recombinant Mouse DR | L-Aspartate | 3.1 | 0.46 | 7.5 | 37 | PLP | [1] |

| Prokaryotic | |||||||

| Streptococcus thermophilus | L-Aspartate | 1.5 | 13.8 (U/mg) | 7.5 | 50 | None | [13] |

| Pyrococcus horikoshii OT3 | L-Aspartate | 1.8 | 1.2 (U/mg) | 8.0 | 80 | None | [14] |

Table 2: Kinetic Parameters of D-Amino Acid Transaminase (Prokaryotic)

| Organism/Enzyme Source | Amino Donor | Amino Acceptor | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Cofactor | Citation(s) |

| Aminobacterium colombiense | D-Alanine | α-Ketoglutarate | 1.1 ± 0.1 | 15.0 ± 0.5 | 8.5-9.0 | 60 | PLP | [15] |

| Aminobacterium colombiense | D-Glutamate | Pyruvate | 0.10 ± 0.01 | 3.1 ± 0.1 | 8.0 | 50 | PLP | [15] |

| Blastococcus saxobsidens | D-Glutamate | Pyruvate | 0.13 ± 0.01 | 1.3 ± 0.1 | 8.0-9.0 | 40 | PLP | [12] |

Table 3: Kinetic Parameters of Asparagine Synthetase (L-Aspartate Substrate)

| Organism/Enzyme Source | Substrate | Km (mM) | Citation(s) |

| Eukaryotic | |||

| Human ASNS | L-Aspartate | 0.53 | [4] |

| Human ASNS | L-Glutamine | 2.4 | [4] |

| Prokaryotic | |||

| E. coli AsnB | L-Aspartate | 0.4 | [2] |

| E. coli AsnB | L-Glutamine | 0.1 | [2] |

Signaling Pathways and Logical Relationships

The synthesis of this compound is intricately linked to the central metabolism and the availability of precursors. The following diagrams illustrate the key pathways.

Experimental Protocols

This section provides detailed methodologies for the key enzymes discussed.

Aspartate Racemase Assay

This protocol is adapted from studies on mammalian and bacterial aspartate racemases.[1][16]

Principle: The activity of aspartate racemase is determined by measuring the formation of D-aspartate from L-aspartate. The product, D-aspartate, can be quantified using HPLC after derivatization or by a coupled enzymatic assay.

Materials:

-

Recombinant aspartate racemase

-

L-aspartate solution (e.g., 1 M)

-

Tris-HCl buffer (e.g., 1 M, pH 7.5)

-

Pyridoxal 5'-phosphate (PLP) solution (for eukaryotic enzyme)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Ether

-

For coupled assay: D-aspartate oxidase (DDO), horseradish peroxidase (HRP), and a suitable chromogenic substrate.

-

For HPLC analysis: Derivatizing agent (e.g., Marfey's reagent), HPLC system with a chiral column or pre-column derivatization setup.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 500 µL reaction, combine:

-

489.5 µL of 10 mM Tris-HCl, pH 7.5

-

0.5 µL of 100 µM PLP (if required)

-

Enzyme solution (concentration to be optimized)

-

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C for mammalian enzyme) for 5 minutes.

-

Initiate the reaction by adding 10 µL of 50 mM L-aspartate (final concentration 1 mM).

-

Incubate for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 10% TCA.

-

Remove the TCA by three successive extractions with an equal volume of ether.

-

Quantify the D-aspartate produced using either HPLC analysis or a coupled enzyme assay.

Asparagine Synthetase Assay

This protocol is based on the measurement of AMP produced during the reaction.[4]

Principle: Asparagine synthetase catalyzes the ATP-dependent synthesis of asparagine, producing AMP as a byproduct. The amount of AMP generated is proportional to the enzyme activity and can be quantified using a commercial luminescence-based assay kit.

Materials:

-

Purified asparagine synthetase

-

L-aspartate solution

-

L-glutamine solution

-

ATP solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing MgCl2 and DTT)

-

AMP detection kit (e.g., AMP-Glo™ Assay)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:

-

Reaction buffer

-

10 mM L-aspartate

-

10 mM L-glutamine

-

1 mM ATP

-

Purified asparagine synthetase (e.g., 0.1 µg)

-

-

Incubate at room temperature for 30 minutes.

-

Stop the reaction and prepare for AMP detection according to the manufacturer's protocol of the AMP detection kit. This typically involves terminating the synthetase reaction and then initiating a series of enzymatic reactions that convert AMP to a detectable signal (e.g., light).

-

Measure the luminescence using a plate reader.

-

Calculate the enzyme activity based on a standard curve of known AMP concentrations.

D-Amino Acid Transaminase Assay

This is a continuous spectrophotometric coupled-enzyme assay.[17]

Principle: The activity of D-amino acid transaminase is measured by monitoring the production of pyruvate from D-alanine. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the DAAT activity.

Materials:

-

Purified D-amino acid transaminase

-

D-alanine solution

-

α-ketoglutarate solution

-

NADH solution

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)

-

Spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Prepare the reaction mixture in a cuvette or microplate well. For a 1 mL reaction, combine:

-

Reaction buffer

-

5 mM D-alanine

-

5 mM α-ketoglutarate

-

0.2 mM NADH

-

~5 units of LDH

-

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the D-amino acid transaminase solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH consumption using the molar extinction coefficient of NADH (6220 M-1cm-1) to determine the enzyme activity.

Conclusion

The synthesis of this compound is a divergent and less understood process compared to its L-enantiomer. In both prokaryotes and eukaryotes, the synthesis of the precursor D-aspartate is the key committed step, achieved through the action of aspartate racemases and, in prokaryotes, also D-amino acid transaminases. The final amidation step to form this compound from D-aspartate remains an area of active investigation, with no definitive, naturally occurring "this compound synthetase" identified to date. The stark differences in the D-aspartate synthesis pathways, particularly the presence of D-amino acid transaminases in prokaryotes, offer potential avenues for the development of selective antimicrobial agents. Further research into the substrate specificity of existing asparagine synthetases and the search for novel enzymes will be crucial to fully unravel the biological significance of this compound.

References

- 1. Regulation of l- and d-Aspartate Transport and Metabolism in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asparagine synthetase - Wikipedia [en.wikipedia.org]

- 3. Transfer RNA-dependent amino acid biosynthesis: An essential route to asparagine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Genomic, Biochemical, and Modeling Analyses of Asparagine Synthetases from Wheat [frontiersin.org]

- 6. Aspartate racemase - Wikipedia [en.wikipedia.org]

- 7. portlandpress.com [portlandpress.com]

- 8. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Stereospecificity of the catalytic reaction of L-asparaginase [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | C4H8N2O3 | CID 439600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The conundrum in enzymatic reactions related to biosynthesis of d-amino acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]

- 15. Stereospecificity of reactions catalyzed by bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 17. researchgate.net [researchgate.net]

The Unseen Influencers: A Technical Guide to the Discovery and History of D-Amino Acids in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological anomalies, D-amino acids have emerged from the shadows of their L-enantiomeric counterparts to reveal themselves as critical players in the intricate signaling of the mammalian central nervous system. This in-depth technical guide charts the historical journey of their discovery, moving from initial skepticism to their current status as key neuromodulators. It provides a comprehensive overview of the pivotal roles of D-serine and D-aspartate in glutamatergic neurotransmission through their interaction with the N-methyl-D-aspartate (NMDA) receptor. This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques used to unravel their functions, quantitative data on their distribution in the brain, and a look into the enzymatic machinery that governs their presence. The visualization of key signaling pathways and experimental workflows aims to provide a clear and actionable understanding of this burgeoning field in neuroscience.

A Paradigm Shift: The Historical Discovery of D-Amino Acids in the Brain

The central dogma of biochemistry long held that life was built exclusively from L-amino acids. The discovery of free D-amino acids in mammals was, therefore, a revolutionary concept. Initially, their presence was often dismissed as a result of dietary intake or bacterial metabolism[1]. However, the development of more sensitive analytical techniques in the latter half of the 20th century began to challenge this view, revealing the endogenous nature of these "unnatural" molecules.

The 1980s and 1990s marked a turning point with the definitive identification of significant concentrations of D-serine and D-aspartate in the mammalian brain[2][3]. This discovery was met with intrigue and skepticism, prompting a new wave of research to understand their origin and function. A pivotal moment came with the discovery of serine racemase, a mammalian enzyme capable of converting L-serine to D-serine, providing conclusive evidence for their endogenous synthesis[4][5][6][7]. Similarly, the identification of aspartate racemase solidified the understanding that D-aspartate was also an intrinsic component of the nervous system[1][8]. These discoveries laid the foundation for a new field of neuroscience focused on the profound impact of D-amino acids on brain function and pathology.

Quantitative Landscape: D-Amino Acid Distribution in the Central Nervous System

The physiological relevance of D-amino acids is underscored by their specific and regulated distribution throughout the brain. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled the precise quantification of these molecules in various brain regions.

Concentrations of D-Amino Acids in Rodent Brain Regions

The following table summarizes the concentrations of key D-amino acids in different brain regions of rodents, providing a comparative overview of their distribution.

| D-Amino Acid | Brain Region | Concentration (nmol/g wet weight) | Species | Reference |

| D-Serine | Frontal Cortex | 150 - 300 | Mouse | [3][9] |

| Hippocampus | 180 - 350 | Mouse | [3][4][9] | |

| Striatum | 120 - 250 | Mouse | [3] | |

| Cerebellum | 30 - 80 | Mouse | [3][4][9] | |

| D-Aspartate | Cerebral Cortex | Decreases with age (neonate > adult) | Rat | [10] |

| Olfactory Bulb | High in mitral cell layer | Rat | [10] | |

| Hypothalamus | High | Rat | [10] | |

| Cerebellum | High in molecular layer | Rat | [10] |

Binding Affinities of D-Amino Acids to the NMDA Receptor

D-serine and D-aspartate exert their primary influence on neuronal activity through their interaction with the NMDA receptor. D-serine acts as a co-agonist at the glycine binding site on the GluN1 subunit, while D-aspartate is an agonist at the glutamate binding site on the GluN2 subunit.

| Ligand | Receptor Site | Affinity (Ki or IC50) | Receptor Subunit | Reference |

| D-Serine | Glycine Site (Co-agonist) | More potent than glycine | GluN1 | [11] |

| D-Aspartate | Glutamate Site (Agonist) | IC50 = 9.8 µM (inhibition of L-[3H]-glutamate binding) | GluN2 | [5] |

The Machinery of Chirality: Synthesis and Degradation of D-Amino Acids

The presence and activity of D-amino acids in the brain are tightly controlled by a dedicated set of enzymes responsible for their synthesis and degradation.

Synthesis: The Role of Racemases

-

Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is the primary source of D-serine in the brain[6][12]. It catalyzes the reversible conversion of L-serine to D-serine. Initially thought to be exclusively localized in astrocytes, subsequent research has demonstrated its presence in neurons as well, suggesting a complex interplay between these cell types in regulating D-serine levels[13][14].

-

Aspartate Racemase: While less characterized in mammals compared to serine racemase, this enzyme is responsible for the synthesis of D-aspartate from L-aspartate[8]. The synthesis of D-aspartate has also been linked to serine racemase in certain brain regions[2].

Degradation: The Role of Oxidases

-

D-Amino Acid Oxidase (DAAO): This flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme is responsible for the degradation of neutral D-amino acids, with D-serine being a primary substrate in the brain[15][16][17]. The activity of DAAO is crucial for maintaining appropriate levels of D-serine and preventing excitotoxicity that can result from excessive NMDA receptor activation[15]. The distribution of DAAO is often inversely correlated with the concentration of D-serine[18].

-

D-Aspartate Oxidase (DDO): This enzyme specifically catalyzes the oxidative deamination of acidic D-amino acids, primarily D-aspartate[2]. Its expression increases postnatally, leading to a decrease in D-aspartate levels in the adult brain compared to the embryonic and early postnatal periods[19].

Experimental Corner: Protocols for D-Amino Acid Research

The study of D-amino acids in neuroscience relies on a suite of sophisticated analytical techniques. This section provides an overview of key experimental protocols.

Analysis of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D- and L-amino acids in brain tissue samples.

Methodology:

-

Tissue Homogenization: Brain tissue is dissected and homogenized in a suitable buffer, often containing a protein precipitating agent like perchloric acid or trichloroacetic acid.

-

Deproteinization: The homogenate is centrifuged to remove precipitated proteins.

-

Derivatization: As amino acids lack a strong chromophore, they are derivatized with a chiral reagent that introduces a fluorescent or UV-absorbing tag. A common derivatizing agent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA) or o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This step creates diastereomers that can be separated on a standard reversed-phase HPLC column.

-

HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to separate the diastereomers.

-

Detection: The separated diastereomers are detected using a fluorescence or UV detector.

-

Quantification: The concentration of each D-amino acid is determined by comparing its peak area to that of a known standard.

Analysis of D-Amino Acids by Mass Spectrometry (MS)

Objective: To provide highly sensitive and specific detection and quantification of D-amino acids.

Methodology:

-

Sample Preparation: Similar to HPLC, the brain tissue is homogenized and deproteinized.

-

Derivatization (Optional but common): While MS can detect underivatized amino acids, derivatization is often employed to improve chromatographic separation and ionization efficiency.

-

Liquid Chromatography (LC) Separation: The sample is separated using HPLC or ultra-high-performance liquid chromatography (UHPLC) with a chiral column or a reversed-phase column after chiral derivatization.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique. The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Data Analysis: The mass-to-charge ratio (m/z) and fragmentation pattern of the analytes are used for identification, and the peak area is used for quantification against an internal standard.

Measurement of Serine Racemase Activity

Objective: To determine the enzymatic activity of serine racemase in tissue homogenates or purified enzyme preparations.

Methodology:

-

Enzyme Preparation: Tissue is homogenized in a buffer containing pyridoxal-5'-phosphate (PLP), a necessary cofactor for serine racemase.

-

Reaction Initiation: The reaction is started by adding the substrate, L-serine.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by adding a protein precipitating agent (e.g., trichloroacetic acid).

-

D-Serine Quantification: The amount of D-serine produced is quantified using HPLC or a specific enzymatic assay coupled to a colorimetric or fluorometric readout.

Measurement of D-Amino Acid Oxidase (DAAO) Activity

Objective: To measure the enzymatic activity of DAAO.

Methodology:

-

Enzyme Preparation: Tissue is homogenized in a suitable buffer.

-

Reaction Mixture: The reaction mixture contains the enzyme preparation, the substrate (e.g., D-serine or D-alanine), and flavin adenine dinucleotide (FAD).

-

Detection Method: DAAO activity can be measured by monitoring:

-

Oxygen consumption: Using an oxygen electrode.

-

Hydrogen peroxide production: Using a coupled assay with horseradish peroxidase and a chromogenic substrate.

-

α-keto acid formation: By spectrophotometric methods.

-

-

Data Analysis: The rate of the reaction is calculated and expressed as units of enzyme activity.

Signaling Pathways and Functional Roles

The discovery of D-amino acids has fundamentally altered our understanding of synaptic transmission and plasticity. Their primary role is the modulation of the NMDA receptor, a key player in learning, memory, and neuronal development.

D-Serine as a Co-agonist of the NMDA Receptor

The NMDA receptor requires the binding of both glutamate and a co-agonist to become fully active. While glycine was initially thought to be the primary co-agonist, a large body of evidence now points to D-serine as the key endogenous co-agonist in many brain regions[4][20]. D-serine, primarily released from astrocytes and neurons, binds to the glycine site on the GluN1 subunit of the NMDA receptor, thereby enabling the channel to open upon glutamate binding and depolarization. This intricate interplay is crucial for the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

Caption: NMDA receptor activation by glutamate and D-serine.

D-Aspartate as an Agonist of the NMDA Receptor

D-aspartate acts as an endogenous agonist at the glutamate binding site of the NMDA receptor[2]. Its levels are particularly high during embryonic and early postnatal development, suggesting a crucial role in synaptogenesis and neuronal maturation. In the adult brain, D-aspartate continues to be involved in synaptic plasticity and memory formation[2].

Experimental Workflow for D-Amino Acid Analysis

The following diagram outlines a typical workflow for the analysis of D-amino acids in neuroscience research, from sample collection to data interpretation.

Caption: Workflow for D-amino acid analysis in brain tissue.

Conclusion and Future Directions

The journey of D-amino acids in neuroscience from obscurity to prominence is a testament to the ever-evolving nature of scientific discovery. It is now clear that these chiral molecules are not mere curiosities but are integral to the fundamental processes of neurotransmission and synaptic plasticity. The continued development of advanced analytical techniques will undoubtedly uncover further complexities in their regulation and function. For researchers and drug development professionals, the D-amino acid signaling system presents a novel and exciting frontier. Targeting the enzymes involved in their metabolism, such as serine racemase and D-amino acid oxidase, offers promising therapeutic avenues for a range of neurological and psychiatric disorders characterized by glutamatergic dysfunction, including schizophrenia, Alzheimer's disease, and chronic pain. The in-depth understanding of the discovery, quantification, and functional roles of D-amino acids provided in this guide serves as a critical foundation for future innovations in this dynamic field.

References

- 1. D-Amino acids in rat brain measured by liquid chromatography / tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the N-methyl-D-aspartate (NMDA) receptor in the embryonic chick brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate’s Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer’s Disease Brain: Challenges for PET Radiotracer Development for Imaging the NMDA Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 14. researchgate.net [researchgate.net]

- 15. NMDA receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. uwo.scholaris.ca [uwo.scholaris.ca]

- 19. Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites each for glutamate and glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]

Physiological Concentration of D-Asparagine in Cerebrospinal Fluid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the physiological concentration of D-asparagine in human cerebrospinal fluid (CSF). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of D-amino acids in the central nervous system. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the known signaling and metabolic pathways of related D-amino acids.

Quantitative Data on this compound and Related Compounds in Human CSF

The quantification of this compound in human CSF is a technically challenging endeavor due to its low physiological concentrations and the need for chiral separation from its much more abundant L-enantiomer. Consequently, there is a scarcity of data on this compound levels in the CSF of healthy adults. The available data is primarily from a pediatric population and for the related D-amino acid, D-aspartate, in adults. These findings are summarized in the tables below to facilitate comparison.

Table 1: Concentration of this compound in Human Cerebrospinal Fluid

| Analyte | Subject Group | Number of Subjects | Concentration (µM) | Analytical Method | Reference |

| This compound | Pediatric patients with acute lymphoblastic leukemia (pre-treatment) | 30 | Median: 0.038Range: 0.0 - 0.103 | Not specified in abstract | [1] |

Table 2: Concentration of D-Aspartate in Human Cerebrospinal Fluid

| Analyte | Subject Group | Number of Subjects | Concentration (µM) | Analytical Method | Reference |

| D-Aspartate | Healthy Controls (lumbar CSF) | Not specified | Mean: 0.036 | Not specified in abstract | [2][3] |

| D-Aspartate | Alzheimer's Disease Patients (lumbar CSF) | Not specified | Mean: 0.054 | Not specified in abstract | [2][3] |

Table 3: Reference Intervals for Total Asparagine (L- and D-Isomers) in Human Cerebrospinal Fluid

| Age Group | Concentration Range (µmol/L) |

| 0−30 days | 1.4−26.5 |

| 31 days−11 months | 3.4−22.8 |

| 1 year−17 years | 2.9−21.9 |

| >17 years | 1.7−26.9 |

| Data from Labcorp |

Experimental Protocols for the Analysis of this compound in CSF

The accurate determination of this compound in CSF requires sensitive and specific analytical methods that can distinguish between the D- and L-enantiomers. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection after chiral derivatization is the most common approach.

General Experimental Workflow

A typical workflow for the analysis of this compound in CSF is depicted in the diagram below.

Detailed Methodological Steps

The following is a synthesized protocol based on common practices for chiral amino acid analysis in biological fluids.

2.2.1. CSF Sample Collection and Pre-treatment:

-

Collection: Cerebrospinal fluid is collected via lumbar puncture by a trained medical professional.

-

Centrifugation: Immediately after collection, the CSF sample should be centrifuged at approximately 2000 x g for 10 minutes at 4°C to remove any cells.

-

Storage: The supernatant is carefully collected and can be stored at -80°C until analysis.

2.2.2. Sample Preparation:

-

Deproteinization: To remove proteins that can interfere with the analysis, a deproteinization step is necessary. This can be achieved by adding a threefold excess of ice-cold acetonitrile or a final concentration of 0.6 M perchloric acid to the CSF sample, followed by vortexing and centrifugation. The resulting supernatant is collected for derivatization.

-

Chiral Derivatization: A chiral derivatizing agent is used to create diastereomers of D- and L-asparagine that can be separated by reverse-phase HPLC. A common agent is (R)- or (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS). Alternatively, achiral derivatizing agents like o-phthaldialdehyde (OPA) can be used in combination with a chiral chromatography column.

2.2.3. HPLC Separation and Detection:

-

Chromatography: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection:

-

Fluorescence Detection: If a fluorescent derivatizing agent was used, a fluorescence detector is set to the appropriate excitation and emission wavelengths.

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect the specific mass transitions of the derivatized D- and L-asparagine.

-

2.2.4. Quantification:

-

Standard Curve: A standard curve is generated using known concentrations of derivatized D- and L-asparagine standards.

-

Calculation: The concentration of this compound in the CSF sample is determined by comparing its peak area to the standard curve. An internal standard is often used to correct for variations in sample preparation and injection volume.

Signaling and Metabolic Pathways

While the specific signaling roles of this compound are still under investigation, it is closely related to D-aspartate, which is known to be an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.

D-Aspartate Signaling at the NMDA Receptor

The binding of D-aspartate to the NMDA receptor, along with the co-agonist glycine or D-serine, and membrane depolarization, leads to the opening of the receptor's ion channel. This allows for the influx of calcium ions (Ca²⁺), which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

Metabolic Pathway of D-Aspartate

The concentration of D-aspartate in the brain is regulated by its synthesis from L-aspartate and its degradation by the enzyme D-aspartate oxidase (DDO). DDO catalyzes the oxidative deamination of D-aspartate to produce oxaloacetate, ammonia, and hydrogen peroxide.

Conclusion and Future Directions

The physiological concentration of this compound in the cerebrospinal fluid of healthy humans remains an area that requires further investigation. The available data, primarily from pediatric populations and studies on the related molecule D-aspartate, suggest that this compound is present in the low micromolar to nanomolar range. The development and application of highly sensitive and specific chiral analytical methods will be crucial for establishing a definitive reference range in healthy adults and for elucidating the potential role of this compound in neurological health and disease. Understanding the precise physiological concentration and function of this compound in the central nervous system may open new avenues for the diagnosis and treatment of a variety of neurological and psychiatric disorders.

References

The Emergent Role of D-Aspartate in Invertebrate Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the roles of L-amino acids as neurotransmitters are well-established, the functions of their D-enantiomers in the nervous system have long been considered enigmatic. This technical guide provides an in-depth exploration of the function of D-aspartate (D-Asp) in invertebrate neuronal signaling, a field that is rapidly expanding and challenging classical neurobiological concepts. Emerging evidence strongly supports D-Asp as a bona fide neurotransmitter and neuromodulator in several invertebrate phyla, particularly molluscs. This document consolidates the current understanding of D-Asp's synthesis, release, reception, and degradation in invertebrate neurons. It presents key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows. While direct evidence for a signaling role for D-Asparagine is currently lacking, we also explore its potential as a metabolic precursor to D-Aspartate, a hypothesis warranting further investigation. This guide is intended to be a valuable resource for researchers and professionals in neuroscience and pharmacology, providing a foundational understanding of this novel signaling molecule and paving the way for future discoveries and potential therapeutic applications.

Introduction: D-Amino Acids in the Nervous System

Historically, D-amino acids in animals were often dismissed as by-products of bacterial metabolism or dietary intake. However, sensitive analytical techniques have revealed the endogenous presence and synthesis of specific D-amino acids in the nervous and endocrine systems of both vertebrates and invertebrates.[1] D-Serine, for instance, is now recognized as a key co-agonist at the glycine site of NMDA receptors in the mammalian brain.[2] This guide focuses on another crucial D-amino acid, D-aspartate (D-Asp), which accumulating evidence suggests plays a significant role as a signaling molecule in the nervous systems of invertebrates.[3][4]

Invertebrate models, with their often simpler and more accessible nervous systems, have been instrumental in elucidating the fundamental principles of neurobiology. The study of D-Asp in these organisms, such as the sea hare Aplysia and cephalopods like the squid Loligo vulgaris, is providing critical insights into a novel mode of neurotransmission.[3][5]

D-Aspartate as a Neurotransmitter in Invertebrates

A molecule must satisfy several criteria to be classified as a neurotransmitter. Evidence from studies on invertebrates, particularly molluscs, indicates that D-Asp fulfills these requirements.[3][5][6]

-

Presence in Neurons: D-Asp is found in high concentrations in the ganglia of various molluscs.[3][7] Immunohistochemical studies have localized D-Asp to the soma, dendrites, and synaptic varicosities of cultured Aplysia neurons.[3]

-

Synthesis: The enzyme D-aspartate racemase, which converts L-aspartate to D-aspartate, has been identified in the nervous tissues of these animals, confirming its endogenous synthesis.[8][9]

-

Storage in Synaptic Vesicles: Subcellular fractionation of invertebrate ganglia has shown that D-Asp is concentrated in synaptosomes and synaptic vesicles.[3] In Aplysia limacina, D-Asp constitutes a significant portion of the total amino acids within synaptic vesicles.[3]

-

Release upon Depolarization: Stimulation of synaptosomes with high potassium concentrations or the calcium ionophore ionomycin triggers the Ca2+-dependent release of D-Asp.[3][10]

-

Postsynaptic Action: Application of D-Asp to invertebrate neurons elicits electrophysiological responses, including depolarization and the generation of action potentials.[11] These effects are mediated by postsynaptic receptors.

-

Inactivation: The presence of D-aspartate oxidase (DDO), an enzyme that specifically degrades D-Asp, in invertebrate tissues suggests a mechanism for the inactivation of its signal.[5][12]

Quantitative Data on D-Aspartate in Invertebrate Nervous Systems

The following tables summarize the available quantitative data regarding the concentration of D-Aspartate in the nervous tissues of selected invertebrates and its electrophysiological effects.

Table 1: Concentration of D-Aspartate in Invertebrate Nervous Tissue

| Species | Tissue | D-Aspartate Concentration (μmol/g wet tissue) | Reference |

| Aplysia limacina | Cerebral Ganglia | 3.9 - 4.6 | [3] |

| Abdominal Ganglia | 3.9 - 4.6 | [3] | |

| Buccal Ganglia | 3.9 - 4.6 | [3] | |

| Pleural Ganglia | 3.9 - 4.6 | [3] | |

| Pedal Ganglia | 3.9 - 4.6 | [3] | |

| Aplysia fasciata | Circumoesophageal Ganglia | 0.281 | [13] |

| Sepia officinalis (Neonatal) | Retina | 1.8 ± 0.2 | [8] |

| Optic Lobe | 5.5 ± 0.4 | [8] | |

| Sepia officinalis (Adult) | Retina | 3.5 ± 0.4 | [8] |

| Optic Lobe | 16.2 ± 1.5 | [7] | |

| Loligo vulgaris (Adult) | Optic Lobe | High concentrations reported | [7] |

| Octopus vulgaris (Adult) | Optic Lobe | High concentrations reported | [7] |

Table 2: Electrophysiological Effects of D-Aspartate on Aplysia californica Neurons

| Neuronal Preparation | Agonist (Concentration) | Electrophysiological Response | Key Findings | Reference |

| Buccal S Cluster (BSC) Neurons | D-Asp (1 mM) | Inward current at -60 mV, leading to depolarization and action potentials. | D-Asp-induced currents were faster and desensitized longer than L-Glu-induced currents. 25% of cells responded to D-Asp but not L-Glu. | [11] |

| L-Glu (1 mM) | Inward current at -60 mV. | [11] | ||

| Pleural Ganglion (PVC) and BSC Neurons | D-Asp (1 mM) | Inward current at -70 mV. | The frequency and density of D-Asp-induced currents decreased in senescent PVC neurons. | [2] |

D-Aspartate Signaling Pathways in Invertebrate Neurons

D-Aspartate exerts its effects by acting on specific receptors on the postsynaptic membrane. In invertebrates, a primary target appears to be a class of receptors similar to the N-methyl-D-aspartate (NMDA) receptors found in vertebrates.[2][11]

Interaction with NMDA-like Receptors

Electrophysiological studies on Aplysia neurons have shown that D-Asp activates cation channels that are permeable to Na+ and K+, but not Ca2+.[11] These channels exhibit a voltage-dependent block by Mg2+, a hallmark characteristic of NMDA receptors.[11] The activation of these receptors leads to depolarization of the neuronal membrane, which can trigger an action potential.

Evidence for a D-Aspartate-Specific Receptor

Interestingly, some neurons in Aplysia respond to D-Asp but not to L-glutamate, suggesting the existence of a receptor that is specific for D-Asp.[6][11] This finding opens up the exciting possibility of a signaling system that is distinct from the canonical glutamatergic pathways.

Downstream Signaling: The Role of cAMP

In both Aplysia limacina and Loligo vulgaris, the application of D-Asp has been shown to increase the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][5] This suggests that at least some of the D-Asp receptors are metabotropic, coupling to G-proteins that activate adenylyl cyclase.

References

- 1. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

- 2. Changes in D-Aspartate ion currents in the Aplysia nervous system with aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-aspartic acid in the nervous system of Aplysia limacina: possible role in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Aplysia synaptosomes. I. Preparation and biochemical and morphological characterization of subcellular membrane fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cephalopod vision involves dicarboxylic amino acids: D-aspartate, L-aspartate and L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cephalopod vision involves dicarboxylic amino acids: D-aspartate, L-aspartate and L-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, accumulation, and release of d-aspartate in the Aplysia californica CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological evidence that d-aspartate activates a current distinct from ionotropic glutamate receptor currents in Aplysia californica neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Occurrence of free D-aspartic acid in the circumsoesophageal ganglia of Aplysia fasciata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources, Dietary Intake, and Biological Significance of D-Asparagine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, the enantiomeric counterparts to the canonical L-amino acids, have long been considered rare in nature. However, advancements in analytical chemistry have revealed their presence and functional importance in various biological systems. D-asparagine, while less studied than its acidic counterpart D-aspartate, is of growing interest due to its potential physiological roles and its presence in the human diet. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, estimated dietary intake, and known biological activities, with a particular emphasis on the closely related and more extensively researched D-aspartate.

Natural Sources and Dietary Intake of this compound

The presence of this compound in natural, unprocessed foods is not as well-documented as that of L-asparagine. Much of the available data on D-amino acids in food focuses on D-aspartic acid and D-alanine, which can be formed during food processing and fermentation through racemization.

Quantitative Data on D-Aspartic Acid in Foodstuffs

The following table summarizes the reported concentrations of D-aspartic acid in various food products. It is important to note that these values are for the acidic form, D-aspartate, and the presence of this compound may be inferred but is not directly quantified in many of these studies. The formation of D-amino acids in these products is often a result of heat treatment, alkaline conditions, or microbial activity during fermentation.[1][2][3]

| Food Product | D-Aspartic Acid Content (% of total Aspartic Acid) | Reference(s) |

| Raw Milk | 1.48 - 5.0 | [3] |

| Pasteurized/UHT Milk | 2.0 - 5.0 | [3] |

| Yogurt | 3.12 - 32.0 | [3] |

| Kefir | 2.44 | [3] |

| Mature Cheese | 8.0 - 35.0 | [3] |

| Soy-based Infant Formula | up to 13.0 | [3] |

| Roast Coffee | 23.0 - 38.0 | [3] |

Foods Rich in L-Asparagine

While direct quantitative data for this compound is limited, foods high in L-asparagine are the primary source from which the D-enantiomer can be formed. The following table lists foods with significant L-asparagine content.

| Food Category | Examples |

| Vegetables | Asparagus, potatoes, kale, spinach, cauliflower |

| Legumes | Soybeans, lentils, peanuts |

| Nuts and Seeds | Almonds, pecans |

| Animal Products | Beef, poultry, eggs, fish, dairy products |

| Cereals | Wheat, rye |

Source: Compiled from multiple sources.[4]

Estimated Dietary Intake

The average dietary intake of total D-amino acids is estimated to be between 10 and 30 mg per day.[5] The contribution of this compound to this total is currently unknown. The intake of D-amino acids is highly dependent on the consumption of processed and fermented foods.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in complex matrices like food and biological samples requires chiral separation techniques. The following is a representative methodology based on high-performance liquid chromatography (HPLC) with pre-column derivatization.

Principle

This method involves the extraction of free amino acids from the sample, followed by derivatization with a chiral reagent to form diastereomers of D- and L-asparagine. These diastereomers can then be separated and quantified using standard reverse-phase HPLC.

Materials and Reagents

-

Sample: Food or biological tissue

-

Extraction Solvent: 25% (v/v) acetonitrile in ultrapure water

-

Derivatization Reagent: N-α-(5-fluoro-2,4-dinitrophenyl)-(L)-valine amide (FDNP-L-Val-NH2) or other suitable chiral derivatizing agent

-

Reaction Buffer: 0.5 M Sodium bicarbonate (NaHCO3)

-

Acidification Solution: 2 M Hydrochloric acid (HCl)

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

HPLC Column: ODS-Hypersil or equivalent C18 column

-

Standards: this compound and L-asparagine standards of known concentration

Procedure

-

Sample Preparation and Extraction:

-

Homogenize a known weight of the solid sample.

-

Extract the free amino acids by incubating the homogenized sample in the extraction solvent (e.g., at a ratio of 0.05 g sample to 1 mL solvent) for 1 hour at 40°C.

-

Centrifuge the mixture to pellet solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Chiral Derivatization:

-

To an aliquot of the filtered extract, add the reaction buffer.

-

Add a solution of the chiral derivatizing reagent (e.g., 1% FDNP-L-Val-NH2 in acetone).

-

Incubate the mixture at 40°C for 90 minutes.

-

Stop the reaction by acidifying the mixture to approximately pH 4 with the acidification solution.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the diastereomers using a gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be from 5% to 75% Mobile Phase B over 30 minutes.

-

Detect the derivatized amino acids using a UV detector at 340 nm.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of D- and L-asparagine standards that have been subjected to the same derivatization procedure.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

-

Experimental Workflow Diagram

Signaling Pathways Involving D-Aspartate

While specific signaling pathways for this compound are not well-elucidated, extensive research has been conducted on the closely related D-aspartate. D-aspartate functions as a signaling molecule in the nervous and endocrine systems.[6][7] It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity.

D-Aspartate-Mediated NMDA Receptor Signaling

Activation of the NMDA receptor by D-aspartate leads to an influx of Ca²⁺ into the neuron. This increase in intracellular calcium triggers several downstream signaling cascades, including:

-

The Ras-MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

The PI3K/Akt Pathway: This cascade plays a vital role in cell growth, metabolism, and survival.